氯氧化锆铝

描述

Aluminum zirconium chloride hydroxide is an inorganic substance that rapidly dissociates into aluminum, zirconium, chloride, and hydroxide ions upon dissolution in the environment . It is a common active ingredient in deodorant and antiperspirant products . It forms a colloidal plug in sweat pores, preventing sweat from leaving the body .

Synthesis Analysis

Zirconium halide complexes, which have been the subject of increased attention in recent years, are one of the least studied zirconium compounds. Therefore, this review is devoted to the methods for their preparation, some reactions, structural features, and examples of potential use .

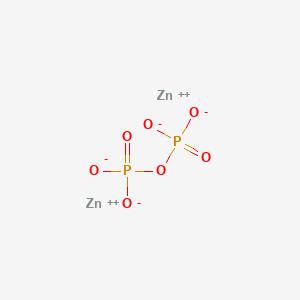

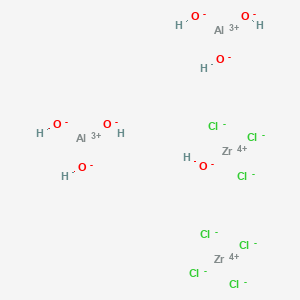

Molecular Structure Analysis

The molecular formula of Aluminum zirconium chloride hydroxide is H7Al2Cl7O7Zr2. It has an average mass of 603.633 Da and a monoisotopic mass of 597.573608 Da .

Chemical Reactions Analysis

The chemistry of the relevant metals aluminium and zirconium in aqueous solutions is complex. Depending on concentrations, pH, and other ions being present, Al can participate in hydrolysis reactions, thereby forming a number of monomeric and polymeric Al-hydroxides .

Physical And Chemical Properties Analysis

Aluminum zirconium chloride hydroxide has a density of 1.74 at 20℃ . It is light, nonmagnetic, and non-sparking .

科学研究应用

Cosmetics and Personal Care Products

Aluminum zirconium chloride hydroxide is used in cosmetic products, specifically as an active ingredient in antiperspirants .

Method of Application

The compound is typically mixed into a cream, stick, or gel base, which is then applied to the skin. The exact concentration can vary depending on the specific product formulation .

Results and Outcomes

When applied to the skin, Aluminum zirconium chloride hydroxide works by forming a temporary plug within the sweat duct that stops the flow of sweat to the skin’s surface . This helps reduce perspiration and associated body odor.

Nanomaterials and Thin Film Deposition

These materials can be used as targets for thin film deposition, a process used in various fields such as electronics and materials science .

Method of Application

In thin film deposition, a target material (in this case, a material containing Aluminum zirconium chloride hydroxide) is bombarded with ions or heated to produce a vapor. This vapor then condenses onto a substrate, forming a thin film .

Results and Outcomes

The resulting thin films can have a variety of properties depending on the specific deposition parameters and the composition of the target material. These films can be used in a variety of applications, from electronic devices to protective coatings .

Oral Care Cosmetics

Aluminum zirconium chloride hydroxide is used in oral care cosmetics, specifically in toothpastes .

Method of Application

The compound is mixed into the toothpaste formulation. The exact concentration can vary depending on the specific product .

Results and Outcomes

The aim of this application is to investigate aluminum bioavailability after accidental oral ingestion derived from the use of a toothpaste containing a greater amount of aluminum hydroxide than advised by the Scientific Committee on Consumer Safety (SCCS). The results indicate that the acute exposure to aluminum accidentally ingested from toothpastes is safe for the final user, even in amounts higher than SCCS indications .

Thermal Barrier Coatings (TBCs)

Aluminum zirconium chloride hydroxide can be used to produce TBCs in gas turbine engines to protect the underlying metal components from high temperatures, thereby increasing their efficiency and lifespan .

Method of Application

In TBCs, a material containing Aluminum zirconium chloride hydroxide is used to produce a coating that can withstand high temperatures .

Results and Outcomes

The resulting TBCs can protect the underlying metal components from high temperatures, thereby increasing their efficiency and lifespan .

Antiperspirants

Aluminum zirconium chloride hydroxide is used in many deodorant products as an antiperspirant .

Method of Application

The compound is typically mixed into a cream, stick, or gel base, which is then applied to the skin. The exact concentration can vary depending on the specific product formulation .

Results and Outcomes

When applied to the skin, Aluminum zirconium chloride hydroxide works by forming a temporary plug within the sweat duct that stops the flow of sweat to the skin’s surface . This helps reduce perspiration and associated body odor.

Personal Cleanliness Products

Aluminum zirconium chloride hydroxide is used in the formulation of personal cleanliness products .

Method of Application

The compound is mixed into the formulation of personal cleanliness products. The exact concentration can vary depending on the specific product .

Results and Outcomes

The aim of this application is to enhance the effectiveness of personal cleanliness products. The exact results and outcomes can vary depending on the specific product and its use .

安全和危害

未来方向

属性

IUPAC Name |

dialuminum;zirconium(4+);heptachloride;heptahydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.7ClH.7H2O.2Zr/h;;7*1H;7*1H2;;/q2*+3;;;;;;;;;;;;;;;2*+4/p-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYRAHJUNAIHTP-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Cl7H7O7Zr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890894 | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum zirconium chloride hydroxide | |

CAS RN |

57158-29-9 | |

| Record name | Aluminum zirconium tetrachlorohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057158299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminum zirconium chloride hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)

![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)